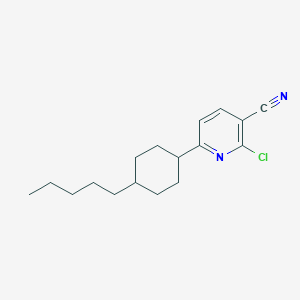
2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile is an organic compound with the molecular formula C17H23ClN2 It is a derivative of nicotinonitrile, characterized by the presence of a chloro group at the 2-position and a 4-pentylcyclohexyl group at the 6-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with nicotinonitrile as the core structure.
Cyclohexylation: The 4-pentylcyclohexyl group is introduced through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes:
Reaction Setup: Dissolving nicotinonitrile in an organic solvent and adding thionyl chloride dropwise at a controlled temperature.
Cyclohexylation: Adding the alkyl halide and Lewis acid catalyst to the reaction mixture and maintaining the temperature to ensure complete reaction.
Purification: The crude product is purified through recrystallization or chromatography to obtain the final compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the pyridine ring.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted derivatives, amides, and carboxylic acids, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with cellular receptors, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic processes.
Gene Expression: Altering gene expression and protein synthesis, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-dimethylnicotinonitrile: Similar structure with chloro and methyl groups at different positions.
2-Chloro-6-methylnicotinonitrile: Contains a methyl group instead of the 4-pentylcyclohexyl group.
2-Chloro-3-cyanopyridine: A simpler structure with only a chloro and nitrile group.
Uniqueness
2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile is unique due to the presence of the bulky 4-pentylcyclohexyl group, which imparts distinct chemical and physical properties. This structural feature may enhance its biological activity and specificity compared to other similar compounds .
Eigenschaften
Molekularformel |
C17H23ClN2 |
|---|---|
Molekulargewicht |
290.8g/mol |
IUPAC-Name |
2-chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H23ClN2/c1-2-3-4-5-13-6-8-14(9-7-13)16-11-10-15(12-19)17(18)20-16/h10-11,13-14H,2-9H2,1H3 |
InChI-Schlüssel |
XRJGSZOFDYHPIL-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCC(CC1)C2=NC(=C(C=C2)C#N)Cl |
Kanonische SMILES |
CCCCCC1CCC(CC1)C2=NC(=C(C=C2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![phenyl 2-[3-(phenoxysulfonyl)-4-(2-phenylvinyl)phenyl]-2H-naphtho[1,2-d][1,2,3]triazole-6-sulfonate](/img/structure/B412356.png)
![(2E,5Z)-2-[3-(3-bromoanilino)-5-oxo-1-phenylpyrazol-4-ylidene]-3-methyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B412357.png)
![3'-benzyl-3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2'-thioxo-2,5'-bis(4-oxo-1,3-thiazolidin-2-ylidene)](/img/structure/B412358.png)
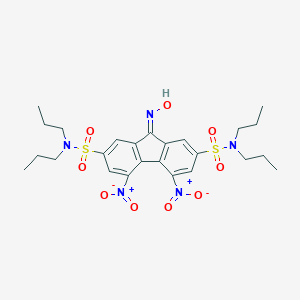
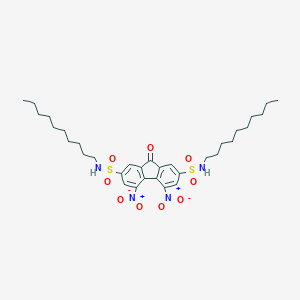
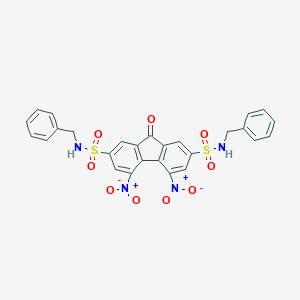
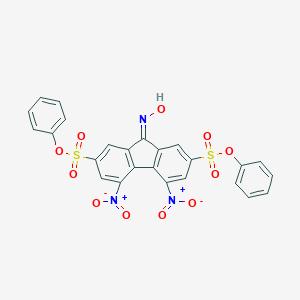
![Methyl 4-(6-{[4-(dodecyloxy)phenyl]ethynyl}-2-hydroxy-1-naphthyl)-3-hydroxy-2-naphthoate](/img/structure/B412367.png)
![4-{[(4'-{[4-(Benzoyloxy)benzylidene]amino}-2,2'-dimethyl[1,1'-biphenyl]-4-yl)imino]methyl}phenyl benzoate](/img/structure/B412368.png)
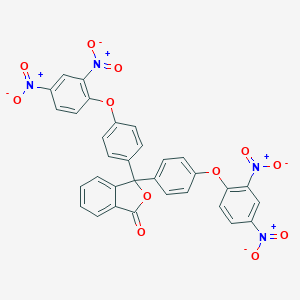
![4,6-Bis[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B412371.png)
![4-{1-[4-(2-Furoyloxy)phenyl]-3-oxo-1,3-dihydro-2-benzofuran-1-yl}phenyl 2-furoate](/img/structure/B412372.png)
methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate](/img/structure/B412374.png)
![3,8,13-triiodo-4,9,14-triphenyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene](/img/structure/B412376.png)
